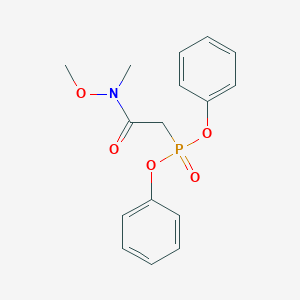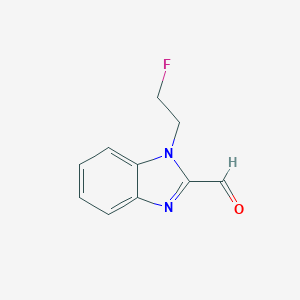
(4E,8E)-5,9,13-Trimethyl-4,8,12-tetradecatrienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid is a chemical compound with the molecular formula C17H28O2 It is known for its unique structure, which includes multiple double bonds and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid typically involves the use of specific starting materials and reagents. One common method involves the use of geranyl acetate as a precursor. The synthesis process includes several steps, such as hydrolysis, oxidation, and esterification, under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid may involve large-scale chemical processes that utilize similar synthetic routes as laboratory methods but are optimized for efficiency and yield. These processes often include the use of catalysts and advanced purification techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of cosmetics, pharmaceuticals, and other industrial products due to its unique chemical properties
Wirkmechanismus
The mechanism of action of (4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, including those involved in inflammation and microbial growth. Its effects are mediated through binding to specific receptors and enzymes, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4E,8E)-4,8-Decadienoic acid: This compound shares a similar structure but has fewer carbon atoms and double bonds.
10-Hydroxy-4,8-dimethyldeca-4E,8E-dienoic acid: Another related compound with similar functional groups but different chain length and hydroxylation
Uniqueness
(4E,8E)-5,9,13-Trimethyltetradeca-4,8,12-trienoic acid is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
6040-06-8 |
|---|---|
Molekularformel |
C17H28O2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
(4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid |
InChI |
InChI=1S/C17H28O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h8,10,12H,5-7,9,11,13H2,1-4H3,(H,18,19)/b15-10+,16-12+ |
InChI-Schlüssel |
VOKDWPMRYSKGTB-NCZFFCEISA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CCC(=O)O)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C |
Synonyme |
farnesyl acetate farnesylacetate farnesylacetic acid farnesylacetic acid, (E,E)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid](/img/structure/B38663.png)
![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)

![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)


![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)
